1-Oxacycloundec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxacycloundec-3-en-2-one is an organic compound with a unique structure characterized by an eleven-membered ring containing an oxygen atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacycloundec-3-en-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with an oxidizing agent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Oxacycloundec-3-en-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
Oxidation Products: Oxides, peroxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, nucleophilic substitution products.
Scientific Research Applications
1-Oxacycloundec-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxacycloundec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxacycloundec-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
1-Azacyclotridec-3-en-2-one: This compound contains a nitrogen atom in place of the oxygen atom, leading to different chemical properties and reactivity.
Oxa-spirocycles: These compounds have a spirocyclic structure with an oxygen atom, which can enhance water solubility and reduce lipophilicity compared to this compound.
Properties
CAS No. |
83637-47-2 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-oxacycloundec-3-en-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-8-6-4-2-1-3-5-7-9-12-10/h6,8H,1-5,7,9H2 |
InChI Key |
ALLIUWNOOAYCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CC(=O)OCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.